molecular formula C15H21FO2 B8170515 2-Fluoro-4-octylbenzoic acid

2-Fluoro-4-octylbenzoic acid

Cat. No.: B8170515
M. Wt: 252.32 g/mol
InChI Key: BZZTUGCVBDISNW-UHFFFAOYSA-N
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Description

2-Fluoro-4-octylbenzoic acid is a fluorinated aromatic carboxylic acid derivative characterized by a fluorine atom at the 2-position of the benzene ring and a linear octyl chain (-C₈H₁₇) at the 4-position. The fluorine substituent introduces electron-withdrawing effects, enhancing the acidity of the carboxylic acid group compared to non-fluorinated benzoic acids. The octyl chain imparts significant hydrophobicity, making the compound highly lipophilic.

Properties

IUPAC Name

2-fluoro-4-octylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FO2/c1-2-3-4-5-6-7-8-12-9-10-13(15(17)18)14(16)11-12/h9-11H,2-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZTUGCVBDISNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chromium Trioxide-Mediated Oxidation

Adapted from the synthesis of 2-fluoro-3-nitrobenzoic acid, this method employs CrO₃ in acetic acid to oxidize a methyl group to a carboxylic acid:

Hypothetical Protocol :

  • Synthesis of 2-Fluoro-4-octyltoluene : Friedel-Crafts alkylation of 2-fluorotoluene with octyl chloride.

  • Oxidation : Treatment with CrO₃ in H₂SO₄/acetic acid at 95°C to convert the methyl group to a carboxylic acid.

Considerations :

  • Friedel-Crafts alkylation is ineffective on deactivated aromatics (e.g., fluorobenzenes), necessitating alternative alkylation strategies.

  • Over-oxidation or side reactions (e.g., decarboxylation) may reduce yields.

Comparative Analysis of Synthetic Routes

MethodYieldAdvantagesDrawbacks
Grignard/CO₂77%High yield, one-pot carboxylationRequires specialized starting material (octyloxy derivative)
Suzuki CouplingN/AModular, tunableLow reactivity due to electron-withdrawing groups
CrO₃ Oxidation~63%Straightforward for methyl groupsHarsh conditions, limited scalability

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. For example:

  • Reaction with Methanol :

    2 Fluoro 4 octylbenzoic acid+CH3OHH+Methyl 2 fluoro 4 octylbenzoate+H2O\text{2 Fluoro 4 octylbenzoic acid}+\text{CH}_3\text{OH}\xrightarrow{\text{H}^+}\text{Methyl 2 fluoro 4 octylbenzoate}+\text{H}_2\text{O}

    Acid catalysts (e.g., sulfuric acid) facilitate protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic alcohol attack . The bulky octyl chain may slow reaction kinetics due to steric hindrance, but fluorine’s electron-withdrawing effect partially offsets this by activating the carbonyl .

Nucleophilic Aromatic Substitution

The fluorine atom at the ortho position can participate in nucleophilic substitution under specific conditions:

  • Displacement with Hydroxide :

    2 Fluoro 4 octylbenzoic acid+OHCu 2 Hydroxy 4 octylbenzoic acid+F\text{2 Fluoro 4 octylbenzoic acid}+\text{OH}^-\xrightarrow{\text{Cu }}\text{2 Hydroxy 4 octylbenzoic acid}+\text{F}^-

    Fluorine’s poor leaving-group tendency necessitates harsh conditions (e.g., copper catalysis, high temperatures) . The octyl chain’s steric bulk further reduces reactivity compared to shorter-chain analogs .

Coordination and Hydrogen Bonding

The carboxylic acid group engages in hydrogen bonding and metal coordination:

  • Dimer Formation :
    In crystalline states, the compound forms centrosymmetric dimers via O–H⋯O hydrogen bonds between carboxylic groups, as observed in structurally similar 2-fluoro-4-(methoxycarbonyl)benzoic acid .

  • Metal Chelation :
    The carboxylate anion can coordinate to metal ions (e.g., Cr, Mg) during Grignard reactions or oxidation processes .

Oxidation and Decarboxylation

While the benzoic acid backbone is generally stable, controlled oxidation or decarboxylation can occur:

  • Oxidation of Side Chains :
    The octyl chain may undergo oxidation at elevated temperatures or with strong oxidants (e.g., KMnO₄), yielding shorter alkyl derivatives .

  • Decarboxylation :
    Under pyrolysis or basic conditions, decarboxylation produces CO₂ and a fluorinated aromatic hydrocarbon:

    2 Fluoro 4 octylbenzoic acid 1 Fluoro 3 octylbenzene+CO2\text{2 Fluoro 4 octylbenzoic acid}\xrightarrow{\text{ }}\text{1 Fluoro 3 octylbenzene}+\text{CO}_2

    This reaction is less favorable without activating groups (e.g., nitro) adjacent to the carboxyl .

Functional Group Interconversion

The carboxylic acid can be converted to derivatives such as acyl chlorides or amides:

  • Acyl Chloride Formation :

    2 Fluoro 4 octylbenzoic acid+SOCl22 Fluoro 4 octylbenzoyl chloride+SO2+HCl\text{2 Fluoro 4 octylbenzoic acid}+\text{SOCl}_2\rightarrow \text{2 Fluoro 4 octylbenzoyl chloride}+\text{SO}_2+\text{HCl}

    Thionyl chloride or PCl₃ are typical reagents .

  • Amidation :
    Reaction with amines (e.g., NH₃) yields primary amides, useful in pharmaceutical synthesis .

Scientific Research Applications

2-Fluoro-4-octylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-octylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes. The octyl group contributes to the compound’s hydrophobicity, facilitating its incorporation into lipid bilayers and affecting membrane fluidity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogs include compounds with varying substituents at the 4-position of the benzoic acid ring. The following table summarizes critical differences:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications CAS No. Reference
2-Fluoro-4-octylbenzoic acid -C₈H₁₇ (octyl) C₁₅H₂₁FO₂ 264.33 High lipophilicity; surfactant potential Not provided N/A
2-Fluoro-4-formylbenzoic acid -CHO (formyl) C₈H₅FO₃ 168.12 Reactive aldehyde group; biological applications 604000-97-7
4-Fluorobenzoic acid -H (no substituent) C₇H₅FO₂ 140.11 High water solubility; industrial synthesis 456-22-4
2-Fluoro-4-(methoxycarbonyl)benzoic acid -COOCH₃ (methoxycarbonyl) C₉H₇FO₄ 198.15 Ester functionality; crystallography studies Not provided
2-Amino-4-fluoro-3-methylbenzoic acid -NH₂ (amino), -CH₃ (methyl) C₈H₈FNO₂ 169.16 Amino group enables peptide coupling; pharmaceutical use 126674-77-9

Comparative Analysis of Properties

Lipophilicity and Solubility
  • 2-Fluoro-4-octylbenzoic acid : The octyl chain drastically reduces water solubility, favoring organic solvents (e.g., hexane, chloroform). This property makes it suitable for lipid-based formulations or as a surfactant .
  • 2-Fluoro-4-formylbenzoic acid : The polar formyl group (-CHO) increases reactivity but retains moderate solubility in polar aprotic solvents (e.g., DMSO). Its aldehyde functionality allows for condensation reactions in organic synthesis .
  • 4-Fluorobenzoic acid : Lacking bulky substituents, it exhibits higher water solubility (∼3.5 g/L at 25°C), making it ideal for aqueous-phase reactions .
Acidity and Reactivity
  • Fluorine’s electron-withdrawing effect lowers the pKa of the carboxylic acid group. For example, 4-fluorobenzoic acid has a pKa of ∼2.7, compared to ∼4.2 for benzoic acid . The octyl chain’s inductive effect is minimal, so 2-Fluoro-4-octylbenzoic acid likely shares a similar pKa (∼2.5–3.0).
  • In contrast, 2-Amino-4-fluoro-3-methylbenzoic acid’s amino group (-NH₂) introduces electron-donating effects, slightly raising the pKa (∼3.5–4.0) and enabling zwitterionic behavior in aqueous solutions .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-fluoro-4-octylbenzoic acid?

Answer:
The synthesis typically involves introducing the fluorine and octyl groups onto a benzoic acid backbone. Key steps include:

  • Fluorination: Electrophilic aromatic substitution (e.g., using Selectfluor® or F₂ gas) at the 2-position of the benzene ring .
  • Octylation: Friedel-Crafts alkylation or nucleophilic substitution (e.g., using 1-bromooctane with a Lewis acid catalyst like AlCl₃) at the 4-position .
  • Carboxylic Acid Formation: Oxidation of a methyl or alcohol group (e.g., using KMnO₄ or Jones reagent) to yield the benzoic acid moiety .
    Validation: Confirm regiochemistry via ¹⁹F NMR (fluorine position) and ¹H/¹³C NMR (octyl chain integration) .

Basic: How should researchers characterize the purity and structural integrity of 2-fluoro-4-octylbenzoic acid?

Answer:

  • Chromatography: Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
  • Spectroscopy:
    • ¹H NMR (CDCl₃): Identify the octyl chain (δ 0.8–1.6 ppm) and aromatic protons (δ 7.2–8.1 ppm).
    • ¹⁹F NMR: Single peak near δ -110 ppm confirms fluorine position .
  • Mass Spectrometry: High-resolution ESI-MS for molecular ion [M-H]⁻ (expected m/z: calc. for C₁₅H₁₉FO₂: 266.13) .

Advanced: How does the octyl chain influence micelle formation in drug delivery systems?

Answer:
The octyl chain enhances hydrophobicity, lowering critical micelle concentration (CMC).

  • Methodology:
    • Prepare micelles via solvent evaporation.
    • Measure CMC using pyrene fluorescence (excitation at 334 nm; monitor I₃₈₃/I₃₇₃ ratio).
    • Confirm micelle size via dynamic light scattering (DLS; expected diameter: 20–50 nm) .
  • Contradictions: Longer alkyl chains (e.g., C12) may reduce stability due to crystallization; balance hydrophobicity with steric effects .

Advanced: What mechanistic role does the fluorine atom play in enzyme inhibition studies?

Answer:
The fluorine atom acts as a hydrogen-bond acceptor and enhances binding to enzyme active sites.

  • Case Study: Fluorine’s electronegativity stabilizes interactions with kynurenine-3-hydroxylase (KMO) via dipole interactions, as seen in analogs like 2-fluoro-4-hydroxybenzoic acid .
  • Experimental Design:
    • Perform enzyme kinetics (Km/Vmax) with/without fluorine substitution.
    • Use X-ray crystallography to map fluorine’s position in the enzyme-substrate complex .

Advanced: How can reaction conditions be optimized for regioselective octylation?

Answer:

  • Solvent Effects: Use polar aprotic solvents (e.g., DMF) to stabilize carbocation intermediates in Friedel-Crafts alkylation .
  • Catalyst Screening: Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for higher yields. AlCl₃ typically achieves >80% regioselectivity at the 4-position .
  • Temperature Control: Maintain 0–5°C to minimize side reactions (e.g., di-alkylation) .

Advanced: How should contradictory solubility data in polar solvents be resolved?

Answer:
Discrepancies arise from pH-dependent ionization of the carboxylic acid group.

  • Methodology:
    • Measure solubility in buffered solutions (pH 2–8).
    • Use UV-Vis spectroscopy to quantify dissolved compound (λmax ~270 nm).
    • Compare with computational predictions (e.g., COSMO-RS model) .
  • Key Finding: Solubility peaks at pH >5 due to deprotonation of the -COOH group .

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